molecular formula C13H16N2 B000676 Dexmedetomidine CAS No. 113775-47-6

Dexmedetomidine

Numéro de catalogue: B000676
Numéro CAS: 113775-47-6
Poids moléculaire: 200.28 g/mol
Clé InChI: CUHVIMMYOGQXCV-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

α$$_2$$-Adrenoceptor Agonism and Sympatholytic Effects

Dexmedetomidine exerts its primary effects through agonism of α$$2$$-adrenoceptors, particularly the α$${2A}$$ subtype, with 1,620-fold selectivity over α$$1$$-adrenoceptors. Its binding to presynaptic α$$2$$-adrenoceptors in the locus coeruleus (LC) inhibits norepinephrine release, initiating a cascade of downstream effects. This sympatholytic action reduces plasma norepinephrine levels by 56.9 pg/dL in surgical patients, as demonstrated in transsphenoidal surgery trials.

The drug's unique "cooperative sedation" arises from disinhibition of GABAergic neurons in the ventrolateral preoptic nucleus (VLPO), mimicking natural non-REM sleep patterns. Unlike GABAergic sedatives, this mechanism preserves respiratory drive while maintaining rousability—a critical advantage in critical care settings. Electrophysiological studies reveal this compound decreases LC neuronal firing rates by 68% at clinical doses (0.2–1.4 μg/kg/h), correlating with a 40% reduction in minimum alveolar concentration (MAC) for inhalational anesthetics.

Modulation of Neuroendocrine and Hemodynamic Pathways

This compound demonstrates dose-dependent hemodynamic modulation through central and peripheral pathways. In patients undergoing off-pump coronary bypass, continuous infusion (0.5 μg/kg/h) reduced mean arterial pressure by 15 mmHg and heart rate by 12 bpm compared to controls. This cardiovascular stabilization stems from:

  • Central sympatholysis (45% reduction in norepinephrine spillover)
  • Enhanced vagal tone (20% increase in heart rate variability)
  • Direct myocardial effects (27% decrease in cardiac output at supraclinical doses)

Neuroendocrine modulation is equally significant. A randomized trial showed this compound (0.6 μg/kg/h) suppressed postoperative adrenaline levels by 43% and cortisol by 38% compared to placebo. This stress response attenuation may explain its 30% reduction in postoperative delirium incidence observed in meta-analyses.

Interaction with PI3K/Akt and MAPK Signaling Cascades

The phosphoinositide 3-kinase (PI3K)/Akt pathway mediates this compound's organoprotective effects. In lipopolysaccharide-induced acute lung injury models, this compound (50 μg/kg IP):

  • Reduced IL-6 by 62% and TNF-α by 57%
  • Increased superoxide dismutase activity 2.3-fold
  • Decreased apoptosis markers (Bax/Bcl-2 ratio: 0.4 vs. 1.9 in controls)

These effects were abolished by PI3K inhibitors (LY294002), confirming pathway dependence. Similarly, this compound's neuroprotection against lidocaine toxicity involves MAPK pathway inhibition:

  • 100 μM this compound reduced caspase-3 activation by 73% in PC12 cells
  • ERK phosphorylation decreased 4.1-fold compared to lidocaine-only groups

Epidermal Growth Factor Receptor (EGFR) Transactivation Mechanisms

Vascular effects of this compound involve novel EGFR transactivation pathways. In rat aortic rings, 1 μM this compound induced contractions blocked by:

  • 92% with EGFR inhibitor AG1478
  • 85% with Src kinase inhibitor PP2
  • 78% with MMP inhibitor GM6001

Mechanistically, this compound activates matrix metalloproteinases (MMPs) to cleave heparin-binding EGF, triggering EGFR-dependent JNK phosphorylation. This pathway explains its vasoconstrictive properties at high doses, necessitating careful hemodynamic monitoring in hypertensive patients.

Cross-Talk Between Adrenergic and Imidazoline Receptor Systems

While primarily an α$$2$$-agonist, this compound shows ancillary activity at imidazoline I$$1$$ receptors (K$$_i$$ = 200 nM). Preclinical studies demonstrate:

  • I$$_1$$ agonist agmatine potentiates this compound sedation by 40%
  • Combined α$$2$$/I$$1$$ antagonist efaroxan reverses sedation more effectively than pure α$$_2$$ antagonists

However, rilmenidine (selective I$$_1$$ agonist) alone shows no anesthetic-sparing effects, suggesting imidazoline interactions modulate rather than mediate primary sedation. Genetic knockout of imidazoline receptor antisera-selected (IRAS) protein reduces this compound's sedative potency by 35%, highlighting complex receptor cross-talk.

Propriétés

IUPAC Name

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVIMMYOGQXCV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873388
Record name Dexmedetomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, 1.74e-01 g/L
Record name Dexmedetomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

113775-47-6
Record name Dexmedetomidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113775-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexmedetomidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113775476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexmedetomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexmedetomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXMEDETOMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VB76HONO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Route 1: 2,3-Dimethylaniline as Starting Material

In this pathway, 2,3-dimethylaniline is protected with triphenylmethyl to form an imine intermediate. Subsequent nucleophilic additions with 2,3-dimethylphenyl magnesium bromide and oxidation yield a ketone, which undergoes a second Grignard reaction with imidazole-derived reagents. Deprotection and reduction steps finalize medetomidine synthesis. However, this method suffers from high costs due to multiple Grignard reactions and expensive raw materials.

Route 2: 2,3-Dimethylbenzaldehyde as Starting Material

This alternative route employs 2,3-dimethylbenzaldehyde, which is similarly protected and subjected to Grignard reactions. The intermediate is oxidized and further functionalized before deprotection and reduction. While this route marginally reduces complexity, it still requires stringent temperature control (e.g., 33°C for precipitation).

Resolution and Purification

Post-synthesis, this compound is resolved using L-tartaric acid in isopropanol. For example, heating this compound (2 g) and L-tartaric acid (0.8 g) in isopropanol (30 mL) at 70°C, followed by cooling to 10°C, yields this compound L-tartrate with ≤0.05% impurities. Final conversion to this compound hydrochloride involves neutralization with sodium hydroxide (0.1–0.15 g/mL) and salification with hydrogen chloride in ethyl acetate, achieving a purity of ≥99.9%.

Key Data:

ParameterValue
Yield (L-tartrate)39.09% (crude)
Purity (HCl salt)≥99.9%
Temperature Range10–80°C

Asymmetric Hydrogenation of Methylene Derivatives

A breakthrough method (US11718586B2) employs asymmetric hydrogenation to directly synthesize this compound with high enantiomeric excess (ee). The process avoids racemic resolution by utilizing a chiral catalyst, such as formula (A'), which induces stereoselectivity during hydrogenation.

Synthetic Pathway

The methylene precursor (Formula II) undergoes hydrogenation under 8–12 bars of H₂ in methanol at 50°C. The chiral catalyst enables ee values of 70–90%, which are enhanced to ≥99.95% via recrystallization. Subsequent salification with HCl in ethanol yields this compound hydrochloride.

Reaction Conditions:

  • Solvent: Methanol (45 L/kg precursor)

  • Catalyst: Chiral Ru complex (Formula A')

  • Pressure: 10 bars H₂

  • Temperature: 50°C

Enantiomeric Enrichment

Post-hydrogenation, the product is dissolved in ethanol, seeded with pure this compound, and cooled to 20–25°C. This step reduces levomedetomidine content to ≤0.1%, as verified by chiral HPLC.

Key Data:

ParameterValue
Initial ee70–90%
Final ee≥99.95%
Yield (HCl salt)85–92%

Ionic Liquid-Mediated Coupling

The CN106588778A patent introduces a green chemistry approach using ionic liquids to facilitate the coupling of 1-(1-halogenated ethyl)-2,3-dimethylbenzene with 4-cyanoimidazole. This method reduces reaction time and improves atom economy.

Reaction Mechanism

The NH group of 4-cyanoimidazole is deprotonated using AlMgHal₃, forming a magnesium intermediate that reacts with the halogenated benzene derivative. Reprotonation and resolution with D-tartaric acid yield this compound with ≤0.1% impurities.

Advantages:

  • Solvent: Ionic liquids (e.g., [BMIM]BF₄)

  • Reaction Time: 4–6 hours (vs. 12+ hours conventionally)

  • Yield: 78–85%

Comparative Analysis of Methods

MethodEnantiomeric Excess (%)StepsCost EfficiencyEnvironmental Impact
Racemic Resolution≥99.97–9LowModerate (solvents)
Asymmetric Hydrogenation≥99.954–5HighLow (fewer steps)
Ionic Liquid Coupling≥99.95–6ModerateLow (green solvents)

Industrial Scalability Considerations

The asymmetric hydrogenation method (US11718586B2) is most viable for large-scale production due to its minimal steps and high ee. In contrast, racemic resolution’s reliance on Grignard reagents increases costs and waste. Ionic liquid methods, while eco-friendly, require specialized infrastructure for solvent recovery .

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

Dexmedetomidine is synthesized via asymmetric Friedel-Crafts alkylation and subsequent resolution of its racemic mixture ( ):

Friedel-Crafts Alkylation

  • Reactants : 1-(1-Chloroethyl)-2,3-dimethylbenzene and N-trimethylsilylimidazole (N-TSIM).
  • Catalyst : Lewis acids (e.g., TiCl₄, AlCl₃) in CH₂Cl₂.
  • Conditions : 0–10°C, 15–24 hours.
  • Yield : 35–44% after resolution ( ).

Reaction Scheme :C6H5Cl+C5H9N2SiTiCl4/CH2Cl2Medetomidine Racemic  DDTAThis compound\text{C}_6\text{H}_5\text{Cl}+\text{C}_5\text{H}_9\text{N}_2\text{Si}\xrightarrow{\text{TiCl}_4/\text{CH}_2\text{Cl}_2}\text{Medetomidine Racemic }\xrightarrow{\text{ DDTA}}\text{this compound}

Chiral Resolution

  • Resolving Agent : (+)-Di-p-toluoyl-tartaric acid [(+)-DDTA].
  • Solvent System : Isopropanol-water (1:1 v/v).
  • Yield : 44% enantiomeric excess ( ).

Prodrug Modifications

This compound prodrugs were designed to enhance stability and reduce hemodynamic side effects ( ):

Functional Group Modifications

Prodrug TypeFunctional GroupMetabolic Time (Plasma)Molecular Efficiency (%)
Ester Acetyl5–30 min98–107
Carbonate Ethyl carbonate2–15 min102–109
Carbamate Methyl carbamate>15 min89–94
Phosphate Phosphate ester>1 hour76–82
  • Key Reaction : Enzymatic hydrolysis (esterases, CYP2A6) releases active this compound ( ).
  • Notable Prodrug : 2d (ethyl carbonate) exhibits rapid decomposition (2 min) and 107% molecular efficiency ( ).

Metabolic Pathways

This compound undergoes extensive hepatic biotransformation ( ):

Primary Metabolic Reactions

  • Glucuronidation :
    • Enzyme : UGT2B10/UGT1A4.
    • Metabolite : N-glucuronide (34% of urinary excretion).
  • Oxidation :
    • Enzyme : CYP2A6 (major), CYP1A2/2E1/2D6 (minor).
    • Metabolites : 3-Hydroxy-, 3-carboxy-, and N-methyl derivatives.
  • Excretion :
    • Urine : 95% (as metabolites).
    • Feces : 4% ( ).

Half-Life Data

PopulationDistribution Half-LifeTerminal Half-Life
Healthy Adults6 min2.1–3.1 hours
ICU PatientsVariable2.2–3.7 hours

pH-Dependent Hydrolysis

  • Optimal Stability : pH 4.5–7.0 ( ).
  • Degradation Products : Imidazole ring oxidation products (e.g., 3-carboxy-N-methyl this compound) under alkaline conditions ( ).

Thermal Stability

  • Melting Point : 156.5–157.5°C (hydrochloride salt) ( ).
  • Storage : Stable at 25°C in aqueous solution for 24 hours ( ).

Salt Formation

This compound hydrochloride (C₁₃H₁₆N₂·HCl) is the primary pharmaceutical form:

  • Synthesis : Salification with HCl in ethanol/THF ( ).
  • Yield : 91.5% after recrystallization ( ).
  • Properties :
    • Molecular Weight : 236.7 g/mol.
    • Solubility : Freely soluble in water (1% solution pH 4.3) ( ).

Reactivity with Biomolecules

  • Protein Binding : 94% (primarily albumin) ( ).
  • Drug-Drug Interactions : Minimal displacement with warfarin, digoxin, or lidocaine ( ).

Applications De Recherche Scientifique

Pharmacological Mechanism

Dexmedetomidine acts primarily through the activation of alpha-2 adrenergic receptors in the central nervous system, leading to decreased norepinephrine release. This mechanism results in sedation, analgesia, and anxiolysis while preserving respiratory function, making it an attractive option for various clinical settings .

Sedation in Intensive Care Units (ICUs)

  • Use Case : this compound is utilized for sedation in mechanically ventilated patients and those undergoing complex surgical procedures.
  • Benefits :
    • Reduced duration of mechanical ventilation.
    • Lower incidence of delirium and agitation.
    • Minimal respiratory depression compared to traditional sedatives .

Perioperative Use

  • Use Case : Administered as a premedication agent to reduce anxiety and provide sedation during surgical procedures.
  • Benefits :
    • Effective in managing postoperative pain when used as an adjunct to opioids.
    • Decreased postoperative nausea and vomiting (PONV) .

Analgesic Properties

  • Use Case : Employed as an analgesic adjunct in various surgical settings, particularly where opioid-sparing strategies are desired.
  • Benefits :
    • Provides effective analgesia with a favorable side effect profile.
    • Can enhance the effects of regional anesthesia techniques .

Pediatric Applications

  • Use Case : Used for sedation and premedication in pediatric patients undergoing invasive procedures.
  • Benefits :
    • Anxiolytic effects make it suitable for children who may experience distress during procedures .

Case Study 1: this compound in Awake Craniotomy

In a study involving patients undergoing awake craniotomy for seizure resection, this compound was administered as the sole sedative agent. The results indicated satisfactory sedation levels while maintaining patient responsiveness needed for intraoperative assessments .

Case Study 2: ICU Sedation Protocol

A retrospective analysis of ICU patients revealed that those sedated with this compound had shorter ICU stays and lower rates of delirium compared to those receiving traditional sedatives like propofol or benzodiazepines. This highlights its efficacy in critically ill populations .

Data Summary

Application AreaKey BenefitsClinical Evidence
ICU SedationReduced duration of ventilation; lower deliriumStudies show significant improvements in outcomes
Perioperative SedationDecreased PONV; effective pain managementSupported by various clinical trials
Pediatric SedationEffective anxiolysis; improved procedural comfortPositive outcomes reported in pediatric studies
Analgesic AdjunctOpioid-sparing; enhanced analgesic effectsEvidence from surgical settings supports efficacy

Mécanisme D'action

Dexmedetomidine exerts its effects by activating alpha-2 adrenergic receptors in the central nervous system. This activation leads to inhibition of norepinephrine release, resulting in sedation, analgesia, and anxiolysis. The primary molecular targets are the alpha-2 receptors located in the locus coeruleus, which play a crucial role in regulating sleep and arousal .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Efficacy of Dexmedetomidine vs. Other Sedatives

Compound Key Findings vs. This compound Reference
Midazolam Lower SpO₂ post-extubation; higher risk of hyperglycemia and VAP in ICU patients
Propofol Increased VAP risk and mortality in mechanical ventilation; no difference in intraoperative BDNF modulation
Remifentanil Significant respiratory depression (↓ respiratory rate, ↑ apnea episodes)
Fentanyl Inferior postoperative analgesia duration when used as a ropivacaine adjuvant
Sufentanil Higher VAS scores in epidural labor analgesia compared to this compound-ropivacaine combos
  • Mechanistic Advantages : this compound reduces restlessness (OR 0.15 vs. controls) when combined with propofol or midazolam and mimics natural sleep patterns by activating ventrolateral preoptic nucleus (VLPO) pathways .
  • Analgesia : In epidural labor analgesia, this compound-ropivacaine combinations reduced VAS scores within 2 hours post-administration vs. ropivacaine-sufentanil (p < 0.01) .

Table 2: Adverse Effect Profile Comparison

Parameter This compound Midazolam/Propofol Remifentanil
Bradycardia ↑ Risk (OR 7.15) No significant difference Not reported
Hypoxia No increased risk Higher incidence in prolonged sedation Severe desaturation episodes
VAP Risk Lower vs. midazolam/propofol (RR 0.62) Higher (RR 1.38–1.45) Not applicable
Hyperglycemia Neutral effect ↑ Incidence in surgical patients Not reported
  • Bradycardia : this compound’s α2-AR agonism reduces sympathetic outflow, increasing bradycardia risk (OR 7.15), but this may reflect attenuated physiological stress .

Clinical Scenarios and Outcomes

  • Mechanical Ventilation: this compound monotherapy reduced in-hospital mortality (RR 0.72) and MV duration vs. midazolam/propofol .
  • Neuroprotection : Increased plasma BDNF levels post-carotid endarterectomy (p < 0.05), suggesting neuroprotective effects absent in propofol .
  • Obstetrics : this compound-ropivacaine combinations shortened sensory block onset by 8–12 minutes vs. ropivacaine alone (p < 0.001) .

Activité Biologique

Dexmedetomidine (DEX) is a highly selective α2-adrenergic receptor agonist that has gained prominence in clinical settings for its sedative and analgesic properties. Its biological activity extends beyond sedation, influencing various physiological and biochemical pathways. This article explores the mechanisms, effects, and clinical implications of this compound, supported by research findings and case studies.

This compound primarily exerts its effects through the activation of α2-adrenergic receptors, which are G protein-coupled receptors located in the central nervous system (CNS) and peripheral tissues. The activation of these receptors leads to several downstream effects:

  • Inhibition of Norepinephrine Release : DEX reduces catecholamine release from nerve endings, thereby dampening sympathetic nervous system activity. This mechanism is crucial in its ability to provide sedation without significant respiratory depression .
  • Neuroprotective Effects : Research indicates that DEX can mitigate neuronal damage by inhibiting excitatory neurotransmitter release, such as glutamate. It enhances the expression of excitatory amino acid transporters, which helps in reducing excitotoxicity during ischemic events .
  • Anti-inflammatory Properties : DEX has been shown to reduce inflammation by modulating microglial activation and decreasing the expression of pro-inflammatory cytokines. This is particularly relevant in conditions like sepsis and neuropathic pain .

Biological Effects

The biological effects of this compound encompass a wide range of physiological responses:

  • Sedation and Analgesia : DEX is widely used for sedation in intensive care settings due to its ability to provide analgesia while maintaining patient arousability. It has been shown to reduce opioid requirements in postoperative settings .
  • Cardiovascular Stability : Unlike other sedatives, DEX tends to preserve hemodynamic stability. Studies have reported a decreased incidence of adverse cardiovascular events when administered perioperatively at low doses .
  • Neuroprotective Role : In animal models, DEX administration has been associated with reduced neuronal apoptosis and improved outcomes following ischemic injuries. It modulates pathways involved in cell survival, including the PI3K-Akt pathway, which inhibits apoptosis through upregulation of anti-apoptotic proteins .

Case Studies and Clinical Applications

Several clinical studies have highlighted the efficacy of this compound in various medical scenarios:

  • Postoperative Pain Management :
    • A randomized controlled trial demonstrated that patients receiving this compound required significantly lower doses of opioids post-surgery compared to those receiving standard analgesics alone. This finding supports its role as an adjunctive agent in multimodal analgesia strategies .
  • Neuropathic Pain Relief :
    • In a study involving patients with chronic neuropathic pain, this compound infusion resulted in significant pain reduction, attributed to its action on α2 receptors within the spinal cord .
  • Sepsis Management :
    • Clinical observations suggest that this compound can decrease inflammatory markers in septic patients, potentially improving outcomes by mitigating systemic inflammatory responses .

Summary of Research Findings

Study FocusKey FindingsReference
Neuroprotective EffectsReduced neuronal apoptosis; enhanced survival pathways
Sedation EfficacyLower opioid consumption post-surgery
Anti-inflammatory ActionDecreased inflammatory mediators in sepsis
Cardiovascular StabilityFewer adverse cardiovascular events during sedation

Q & A

Q. What tools validate this compound’s neuroprotective mechanisms in vitro?

  • Methodological Answer : Combine LDH/CCK-8 assays for cell viability with TUNEL staining for apoptosis quantification. Perform Western blotting for Hsp90/AKT pathway activation and use siRNA knockdown to confirm target specificity. Normalize data to vehicle-treated controls and report effect sizes (Cohen’s d) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexmedetomidine
Reactant of Route 2
Dexmedetomidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.